molecular formula C12H18N4O B2555211 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide CAS No. 1795443-37-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide

Cat. No. B2555211
CAS RN: 1795443-37-6
M. Wt: 234.303
InChI Key: RVZDXSNBVKFTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” is a compound that contains an imidazole and pyrazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . The presence of these nuclei in pharmacological agents of diverse therapeutic categories have proved the pharmacological potential of the imidazole and pyrazole moieties .


Synthesis Analysis

The synthesis of imidazole and pyrazole derivatives involves a variety of methods and synthetic analogues . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pyrazoles are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole and a pyrazole ring. Imidazole is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

DNA Binding and Gene Regulation

Pyrrole-imidazole polyamides, which share structural similarities with N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide, have been extensively studied for their ability to bind specific DNA sequences. This property is leveraged to modulate gene expression in mammalian cells, offering a pathway to control biological processes and treat diseases at the genetic level. For instance, the cellular permeability of these polyamides has been enhanced through modifications like short ethylene diamine linkers, demonstrating size-dependent uptake (Bo Liu & T. Kodadek, 2009). Furthermore, targeted Py-Im polyamides have shown potential in reducing symptoms of diseases such as renal diseases by inhibiting specific gene expressions (H. Matsuda et al., 2011).

Therapeutic Applications

The unique DNA-binding capabilities of Py-Im polyamides have been harnessed for therapeutic purposes. For example, modifications at the hairpin γ-aminobutyric acid turn unit have significantly enhanced cellular uptake and biological activity, demonstrating a substantial increase in the potency of polyamides targeting specific DNA sequences (J. Meier, D. C. Montgomery, & P. Dervan, 2012). Additionally, cyclic Py-Im polyamides have been developed for more efficient and specific DNA sequence recognition, offering a new avenue for molecular interventions (Hironobu Morinaga et al., 2011).

Antimicrobial and Antifungal Activities

Certain derivatives related to the structural motif of this compound have been explored for their antimicrobial and antifungal properties. For instance, thiosemicarbazide derivatives have been used as precursors for synthesizing heterocyclic compounds with notable antimicrobial assessment (W. Elmagd et al., 2017).

Future Directions

The future directions for the study of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. It could also involve the development of new drugs based on this compound, given the broad range of pharmacological activities of imidazole and pyrazole derivatives .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-12(2,3)11(17)13-6-7-15-8-9-16-10(15)4-5-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZDXSNBVKFTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.